molecular formula C8H5BrF3NO2 B13099990 Methyl 6-bromo-5-(trifluoromethyl)picolinate

Methyl 6-bromo-5-(trifluoromethyl)picolinate

Cat. No.: B13099990
M. Wt: 284.03 g/mol
InChI Key: AZUISMQNOUQBGP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol . It is a derivative of picolinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(trifluoromethyl)picolinate typically involves the bromination of a picolinic acid derivative followed by esterification. One common method includes the bromination of 5-(trifluoromethyl)picolinic acid using bromine in the presence of a suitable catalyst. The resulting brominated product is then esterified with methanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce more complex aromatic compounds .

Scientific Research Applications

Methyl 6-bromo-5-(trifluoromethyl)picolinate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

methyl 6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3

InChI Key

AZUISMQNOUQBGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Br

Origin of Product

United States

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